5,7-Difluorobenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCQCBHFYJXBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CS2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 5,7 Difluorobenzo D Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) StudiesDensity Functional Theory (DFT) is a popular computational method that calculates the electronic structure of many-body systems by using the electron density rather than the complex many-electron wave function. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 5,7-Difluorobenzo[d]thiazole, DFT studies would elucidate its electronic characteristics, which are heavily influenced by the fused aromatic system and the strongly electron-withdrawing fluorine atoms.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)Frontier Molecular Orbital (FMO) theory is a key concept within DFT for describing chemical reactivity and electronic properties.scirp.orgThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.scirp.orgnbu.edu.sa
Hypothetical FMO Data for this compound Without specific literature data, a hypothetical table of FMO properties is presented for illustrative purposes. Actual values would need to be determined through specific DFT calculations.
| Property | Hypothetical Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -2.20 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Natural Bond Orbital (NBO) Analysis for Electronic InteractionsNatural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule.dergipark.org.trIt transforms the calculated wave function into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding and antibonding orbitals.
For this compound, NBO analysis would quantify the electronic interactions between the electron-donating lone pairs on the nitrogen and sulfur atoms and the antibonding orbitals of the aromatic system. It would also detail the strong inductive effects of the fluorine atoms. The stabilization energies (E(2)) derived from NBO analysis indicate the strength of these interactions, providing a quantitative measure of electron delocalization and its contribution to the molecule's stability. tcd.ie
Molecular Modeling and Simulation
While quantum chemical calculations focus on the electronic structure of single molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of larger systems over time. nih.gov For this compound, molecular simulations could be used to predict its properties in the solid state, such as crystal packing, or its behavior in solution. These simulations would be particularly relevant if the molecule were being considered as a building block for polymers or other advanced materials, helping to predict bulk morphological and transport properties. tcd.ie
Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified detailed outline.
Molecular Docking Studies: Including prediction of its binding affinities and modes with specific biological targets.
Sites of Metabolism (SOM): No computational predictions for this specific molecule were found.
Quantitative Structure-Activity Relationship (QSAR) Methodologies: No SAR or QSAR studies involving multivariate statistical analysis or the correlation of theoretical descriptors with observed activities for this compound could be located.
Mechanistic Insights: No computational studies detailing the mechanistic insights for this compound were available.
Mechanistic Insights from Computational Studies
Biotransformation Pathways and Molecular Reactivity
Theoretical and computational chemistry studies offer significant insights into the potential metabolic fates of xenobiotics, including this compound. Quantum chemical methods, such as density functional theory (DFT), are employed to explore the mechanisms of biotransformation reactions catalyzed by enzymes like cytochrome P450 (CYP). fz-juelich.denih.gov These studies calculate the energy barriers for various oxidative pathways, predicting the likelihood of formation for different reactive metabolites. fz-juelich.denih.gov For thiazole-containing compounds, key predicted biotransformation routes include epoxidation of the thiazole (B1198619) ring, oxidation at the sulfur (S-oxidation) and nitrogen (N-oxidation) atoms, and the formation of an oxaziridine (B8769555) intermediate. fz-juelich.de
Epoxidation Mechanisms
The epoxidation of the thiazole ring is a primary pathway investigated in computational models for the metabolism of thiazole-containing molecules. fz-juelich.de This reaction, mediated by cytochrome P450, involves the transfer of an oxygen atom to the C4=C5 double bond of the thiazole moiety. fz-juelich.deuni-duesseldorf.de Quantum chemical studies on the parent thiazole (TZ) ring indicate that this process proceeds through a two-step mechanism: the initial formation of a C-O bond followed by ring closure. fz-juelich.de
Computational analyses reveal that epoxidation is a highly probable metabolic pathway due to a relatively low activation energy barrier. For the unsubstituted thiazole ring, the calculated energy barrier for epoxidation is approximately 13.63 kcal/mol. fz-juelich.denih.govuni-duesseldorf.de This value is lower than those calculated for other potential oxidative pathways, suggesting that epoxidation is a kinetically favored process. fz-juelich.denih.gov The resulting thiazole epoxide is considered a reactive metabolite that can potentially interact with cellular macromolecules. fz-juelich.denih.gov
Table 1: Calculated Energy Barriers for Thiazole Oxidation Pathways
| Metabolic Pathway | Calculated Energy Barrier (kcal/mol) |
|---|---|
| Epoxidation | 13.63 |
| S-Oxidation | 14.56 |
| N-Oxidation | 17.90 |
This table presents data from computational studies on the parent thiazole ring. fz-juelich.denih.gov
S-Oxidation and N-Oxidation Processes
Oxidation can also occur at the heteroatoms of the thiazole ring. fz-juelich.de S-oxidation involves the direct transfer of an oxygen atom to the sulfur atom, while N-oxidation occurs at the nitrogen atom. fz-juelich.deuni-duesseldorf.de Both are plausible metabolic transformations catalyzed by CYP enzymes. fz-juelich.de
Theoretical calculations place the energy barrier for S-oxidation of the thiazole ring at 14.56 kcal/mol. fz-juelich.denih.gov This is slightly higher than for epoxidation, indicating it is a competitive but potentially less favorable pathway. fz-juelich.de N-oxidation is predicted to be less likely, with a significantly higher calculated energy barrier of 17.90 kcal/mol. fz-juelich.denih.gov The relative heights of these energy barriers suggest a preferential order of metabolic oxidation, with epoxidation being the most likely, followed by S-oxidation, and then N-oxidation. fz-juelich.de
Oxaziridine Formation
The formation of an oxaziridine ring is another, albeit less common, potential biotransformation pathway. fz-juelich.de This process would involve the oxidation of the C=N bond within the thiazole ring. fz-juelich.de Although oxaziridine metabolites have been implicated in the metabolism of other heterocyclic compounds, their formation from thiazoles has not been experimentally reported but has been explored computationally. fz-juelich.de
Quantum chemical studies predict a high energy barrier for the formation of an oxaziridine intermediate from the thiazole ring, calculated to be 20.20 kcal/mol. fz-juelich.denih.gov This is the highest barrier among the primary oxidative pathways considered, suggesting that oxaziridine formation is the least likely metabolic route for thiazole-containing compounds under normal biological conditions. fz-juelich.denih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Positional and Substituent Effects on Biological Activity
The nature and position of substituents on the benzothiazole (B30560) ring system are critical determinants of biological efficacy. Researchers have systematically modified this scaffold to probe the effects of various functional groups on activity, leading to a deeper understanding of the molecular requirements for target engagement.
The incorporation of fluorine into the benzothiazole scaffold is a key strategy in drug design, profoundly affecting the molecule's properties. nih.gov The carbon-fluorine bond is the strongest in organic chemistry, and fluorine's high electronegativity alters the molecule's dipole moment, pKa, and conformational preferences. nih.govresearchgate.net Typically, fluorine substitution makes nearby basic groups less basic and protic groups more acidic, which can modulate a compound's lipophilicity, potency, selectivity, and pharmacokinetic profile. nih.gov
Fluorine atoms can enhance target binding and selectivity through several mechanisms:
Metabolic Stability and Permeability: Replacing a carbon-hydrogen bond with a carbon-fluorine bond is a known strategy to increase metabolic stability and improve membrane permeability. nih.gov
Binding Affinity: The strategic placement of fluorine can lead to favorable interactions with protein side chains, thereby increasing binding affinity. nih.gov For instance, the introduction of difluoro-substituents into the benzoyl moiety of certain benzothiazole derivatives enhanced their inhibitory activity against the 17β-HSD1 enzyme, an effect attributed to favorable electronic effects on hydrogen bonding, increased lipophilicity, or altered π-interactions. nih.gov
Hydrophobic Interactions: Fluorine can guide molecular fragments into hydrophobic pockets within a protein's active site, thereby increasing the compound's potency. nih.gov
Enhanced Potency: In antibacterial studies, fluorinated benzothiazoles demonstrated superior activity compared to their non-fluorinated counterparts, a phenomenon linked to fluorine's ability to enhance membrane penetration and target binding. The presence of electron-withdrawing groups like fluorine has been shown to enhance the antibacterial activity of benzothiazole derivatives.
The table below summarizes the effects of fluorine substitution on the properties of benzothiazole analogues.
| Property | Effect of Fluorine Substitution | Reference |
| pKa | Lowers the pKa of nearby functionalities, making basic groups less basic. | nih.gov |
| Metabolic Stability | Increases stability by replacing metabolically vulnerable C-H bonds. | nih.gov |
| Membrane Permeability | Can improve permeability across biological membranes. | nih.gov |
| Binding Affinity | Can increase affinity through favorable interactions with protein targets. | nih.govresearchgate.net |
| Biological Activity | Often enhances potency, as seen in enzyme inhibitors and antibacterial agents. | nih.gov |
Beyond the core scaffold, modifications to peripheral side chains play a crucial role in fine-tuning the potency of 5,7-Difluorobenzo[d]thiazole analogues. SAR studies have shown that even subtle changes to these side chains can lead to significant differences in biological activity. For example, in the development of antimalarial agents, alterations to the N-aryl amide group attached to a thiazole (B1198619) ring were critical for improving potency.
In a separate study focused on developing activators for Kv7.2/7.3 potassium channels, researchers designed a series of compounds based on a dimethylbenzene heterocyclic scaffold. Systematic modifications of the side chains led to the identification of compound 2c , which showed improved efficacy in rubidium efflux assays and potent activity in whole-cell patch clamp recordings. nih.gov Similarly, the antiproliferative activity of certain thiazole-based compounds was found to be highly dependent on the substitution pattern of a phenyl group within a chalcone (B49325) moiety. nih.gov This research indicated that an electron-donating methoxy (B1213986) group was more beneficial for activity than electron-withdrawing groups. nih.gov
The interplay of steric and electronic effects is fundamental to the interaction between a ligand and its biological target. The introduction of substituents to the benzothiazole scaffold alters these properties, thereby influencing binding affinity and biological response.
Electronic Effects: The electron-withdrawing nature of the fluorine atoms at the 5- and 7-positions significantly influences the electronic distribution of the benzothiazole ring system. This has been shown to enhance antibacterial activity. The electronic properties of substituents can also affect the acidity or basicity of nearby functional groups, which in turn impacts ionization state and interaction with the target protein. nih.gov
Steric Effects: The size and shape of substituents (steric bulk) are critical for ensuring a proper fit within a binding pocket. For instance, replacing a fluorine atom with a larger methoxy group not only changes the electronic properties (from electron-withdrawing to electron-donating) but also increases steric bulk, which can alter binding interactions. While planarity is often important for π-stacking interactions, controlled introduction of steric hindrance can sometimes lead to beneficial conformational changes or improved selectivity. researchgate.netresearchgate.net The strategic placement of fluorine atoms can optimize both steric and electronic interactions within an enzyme's active site.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity. A molecule must adopt a specific "bioactive conformation" to bind effectively to its target. Fluorine substitution can exert a significant influence on the conformational preferences of a molecule, a property that can be strategically exploited in drug design. researchgate.net
Studies on model peptides containing thiazole-amino acid residues have revealed a preference for a unique semi-extended β2 conformation. nih.govnih.govresearchgate.net This specific conformation is stabilized by an intramolecular hydrogen bond between an amide proton (N-H) and the nitrogen atom of the thiazole ring (NTzl). nih.govnih.gov This inherent conformational preference of the thiazole ring can be a key factor in pre-organizing a ligand for optimal binding to its receptor, potentially reducing the entropic penalty of binding and thus increasing affinity.
The table below details key conformations and stabilizing interactions observed in thiazole-containing structures.
| Structural Motif | Preferred Conformation | Key Stabilizing Interaction | Reference |
| Thiazole-amino acid residues | Semi-extended β2 | Intramolecular N-H···NTzl hydrogen bond | nih.govnih.govresearchgate.net |
| Piperazine-thiazole derivatives | Chair conformation (piperazine) | Thiazole ring in equatorial position | nih.gov |
Design Principles for Optimized Benzo[d]thiazole Analogues
The insights gained from SAR and conformational studies have led to the formulation of design principles for creating optimized benzothiazole analogues with improved potency, selectivity, and drug-like properties.
Scaffold hopping and isosteric replacement are powerful strategies in modern drug design used to explore new chemical space, overcome limitations of existing scaffolds (e.g., poor pharmacokinetics, toxicity), and identify novel intellectual property. researchgate.netnih.gov
Isosteric Replacement: This strategy involves replacing a functional group or an entire substructure with another that has similar size, shape, and electronic properties (an isostere), with the goal of retaining or improving biological activity while optimizing other properties. researchgate.net For example, the benzothiazole ring itself can be considered an isostere of other aromatic systems like naphthalene (B1677914) or quinoline (B57606) in certain contexts.
Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule (the scaffold) with a structurally distinct one, while maintaining the original orientation of key binding groups. nih.gov This can lead to compounds with completely novel core structures but similar biological profiles. An example of this principle in action involved the design of benzothiazole and isatin (B1672199) analogues linked to a 1,2,3-triazole fragment, which were created to mimic the activity of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov This approach successfully generated potent EGFR tyrosine kinase inhibitors with a novel scaffold. nih.gov
These advanced design strategies, guided by a solid understanding of the SAR of the this compound core, continue to drive the discovery of new and improved therapeutic agents.
Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach utilizes small molecular fragments, typically with a molecular weight of less than 300 Da, that bind to biological targets with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. The this compound scaffold is an attractive candidate for FBDD due to its rigid bicyclic structure and the presence of fluorine atoms, which can enhance binding affinity and modulate physicochemical properties.
In a typical FBDD campaign, a library of fragments is screened against a target protein using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR). While specific FBDD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader thiazole and benzothiazole scaffolds are frequently employed. For instance, a focused library of 49 fragment-sized thiazoles and thiadiazoles was assembled to evaluate their utility in fragment screening campaigns. This study highlighted the importance of carefully addressing the reactivity of thiazole derivatives when they are identified as screening hits.
Computational fragment-based drug design has also been utilized to identify novel inhibitors for various targets. In one study, a structure-based screening of a fragment library identified compounds that bind to the active site of the lysine-specific demethylase 1 (LSD1) enzyme. These fragments were then grown to produce more potent lead-like compounds, with an amino-carboxamide benzothiazole scaffold showing promising inhibitory activity. This approach demonstrates the potential for using substituted benzothiazole fragments, such as this compound, as starting points for designing targeted inhibitors.
The fluorine atoms on the this compound fragment are of particular interest in FBDD. Fluorine can form favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby influencing binding affinity and selectivity. Furthermore, the lipophilicity and metabolic stability of a fragment can be fine-tuned by the strategic placement of fluorine atoms.
Methodologies for Investigating SAR
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a lead compound. For this compound, this involves systematically modifying its structure and assessing the impact of these changes on its therapeutic efficacy.
Synthesis of Libraries of Derivatives
A key methodology for exploring the SAR of this compound is the synthesis and biological evaluation of a library of its derivatives. By systematically altering different parts of the molecule, researchers can identify which structural features are essential for its activity.
A notable example of this approach involved the synthesis of a series of benzothiazole amide derivatives as potential anti-tubercular agents. This work included the synthesis of a 5,7-difluoro-substituted benzothiazole analog. The general synthetic scheme involved the coupling of a substituted 2-aminobenzothiazole (B30445) with various cycloalkyl carboxylic acids. The resulting library of compounds was then screened for its activity against Mycobacterium tuberculosis.
The table below summarizes the structure-activity relationship of some of the synthesized cyclohexane (B81311) derivatives, highlighting the impact of substitutions on the benzothiazole ring on the minimum inhibitory concentration (MIC).
| Compound | R1 | R2 | MIC (µg/mL) |
| 86a | 5-CF3 | ≤0.12 | |
| 86b | 5,7-Di-Me | 0.25 | |
| 86c | 5,7-Di-F | 0.25 | |
| 86h | 5-Br | ≤0.12 | |
| 86i | 5,7-Di-Cl | ≤0.12 | |
| 86j | 4,5,6-Tri-F | ≤0.12 |
This table is generated based on data from a study on benzothiazole amide derivatives.
This systematic approach allows for the elucidation of key structural requirements for activity and guides the design of more potent analogs.
Comparative Analysis with Related Chemical Scaffolds
A comprehensive understanding of the SAR of this compound can be gained by comparing its activity with that of related chemical scaffolds. This includes analogs with different halogen substitutions, positional isomers of the fluorine atoms, and other bioisosteric replacements.
The presence and position of fluorine atoms on the benzothiazole ring can significantly impact a compound's biological activity. Fluorine's high electronegativity and ability to form strong bonds with carbon can alter the electronic properties of the molecule, influencing its binding to target proteins. Moreover, fluorine substitution can affect metabolic stability by blocking sites of oxidative metabolism.
A review of fluorinated benzazole compounds highlights the importance of fluorine in enhancing biological activities. For instance, the introduction of fluorine has been shown to increase the cytotoxic activity of some benzothiazole derivatives against cancer cell lines.
In a comparative study of benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), it was found that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes. This suggests that fluorinated substituents can be strategically employed to modulate the activity and properties of benzothiazole-based inhibitors.
The table below provides a conceptual comparison of how different substitutions on the benzothiazole ring might influence key drug-like properties, based on general principles of medicinal chemistry.
| Substitution Pattern | Expected Impact on Lipophilicity | Potential for Altered Target Binding | Metabolic Stability |
| 5,7-Difluoro | Increase | High | Likely increased |
| 5,7-Dichloro | Significant Increase | High | Likely increased |
| 5,7-Dimethyl | Increase | Moderate | Potentially decreased |
| Unsubstituted | Baseline | Baseline | Baseline |
This comparative analysis provides valuable insights into the role of the 5,7-difluoro substitution pattern in defining the pharmacological profile of the benzothiazole scaffold and aids in the rational design of new derivatives with improved therapeutic potential.
Advanced Research Applications in Medicinal Chemistry and Chemical Biology
Investigation of Molecular Targets and Mechanisms of Action
The 5,7-Difluorobenzo[d]thiazole scaffold serves as a versatile template for the development of molecules that can interact with a variety of biological targets, including enzymes, receptors, and nucleic acids. The electronegativity and small size of the fluorine atoms can significantly influence the compound's binding affinity, selectivity, and metabolic stability, making it an attractive moiety for drug discovery.
Enzyme Inhibition Studies
The benzothiazole (B30560) core is a prevalent feature in many enzyme inhibitors. The addition of difluoro groups at the 5 and 7 positions can enhance the inhibitory potential and selectivity of these compounds.
While direct studies on this compound as a kinase inhibitor are not extensively documented, research on structurally related tetrahydrobenzo[d]thiazole derivatives provides insights into the potential kinase interaction mechanisms. nih.gov These compounds have been identified as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), two kinases implicated in cancer and other diseases. nih.govnih.gov The interaction with the kinase active site is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. For instance, derivatives of the benzothiazole scaffold have been shown to act as ATP-competitive inhibitors. nih.gov The thiazole (B1198619) ring system is a key structural feature that allows these molecules to interact with various protein kinases. researchgate.net
Interactive Data Table: Kinase Inhibitory Activity of Tetrahydrobenzo[d]thiazole Derivatives
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 1g | CK2 | 1.9 |
| 1g | GSK3β | 0.67 |
| 2g | CK2 | < 3 |
| 2g | GSK3β | < 3 |
| 1d | CK2 | < 8 |
| 1d | GSK3β | < 8 |
| 1h | CK2 | < 8 |
| 1h | GSK3β | < 8 |
This table is based on data for 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, which are structurally related to this compound. nih.gov
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a promising target in cancer therapy due to its role in stabilizing various oncogenic proteins. frontiersin.orgnih.gov The development of small molecule inhibitors of USP7 is an active area of research. frontiersin.org While there is no direct evidence of this compound inhibiting USP7, the exploration of diverse heterocyclic scaffolds for USP7 inhibition is ongoing. dntb.gov.ua The benzothiazole core, with its potential for various substitutions, represents a promising starting point for designing novel USP7 inhibitors. The fluorine atoms in this compound could potentially enhance binding affinity and selectivity for the USP7 active site.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a key target for the development of new anti-tuberculosis drugs. nih.govsci-hub.stresearchgate.net Several classes of DprE1 inhibitors have been identified, with some currently in clinical trials. nih.gov Notably, benzothiazolylpyrimidine-5-carboxamides have been synthesized and shown to be potent inhibitors of DprE1. nih.gov These findings suggest that the benzothiazole scaffold is a valid pharmacophore for targeting this enzyme. The introduction of a difluoro substitution pattern on the benzothiazole ring could modulate the compound's activity and pharmacokinetic properties, potentially leading to more effective anti-tubercular agents.
Receptor Modulation and Signaling Pathway Interference
A fluorinated benzothiazole derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been shown to induce NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activity in drug-sensitive breast cancer cells. researchgate.netllu.edu This suggests that the 5-fluorobenzothiazole core can interfere with cellular signaling pathways. The NF-κB pathway is a critical regulator of immune responses, inflammation, and cell survival. The ability of a benzothiazole derivative to modulate this pathway highlights the potential for this compound-based compounds to be developed as agents that can influence cellular signaling for therapeutic benefit. Further research is needed to elucidate the specific receptors and mechanisms through which these compounds exert their effects.
Nucleic Acid Interactions (e.g., DNA binding/intercalation)
The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial drugs. nih.gov Thiazole-containing compounds have been investigated for their ability to bind to and cleave DNA. nih.gov The planar structure of the benzothiazole ring system is conducive to intercalation between DNA base pairs, a common mode of DNA interaction. Studies on benzothiazole derivatives have demonstrated their potential to bind to DNA gyrase, an essential enzyme involved in DNA replication. nih.gov The introduction of fluorine atoms could influence the electronic properties of the benzothiazole ring, potentially enhancing its DNA binding affinity and specificity.
Cytoskeletal Protein Interactions (e.g., Tubulin)
The cytoskeleton, a complex network of interlinking filaments and tubules, is crucial for various cellular functions, including cell division, motility, and intracellular transport. Tubulin, the protein monomer that polymerizes to form microtubules, is a key component of the cytoskeleton and a validated target for anticancer drugs. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin inhibitors a valuable class of chemotherapeutic agents.
Research has shown that certain benzimidazole (B57391) derivatives can interact with tubulin, inhibiting its polymerization and disrupting microtubule formation. This interaction is a key mechanism behind their cytotoxic effects. While specific studies focusing solely on this compound's interaction with tubulin are not extensively detailed in the provided search results, the broader class of benzimidazoles, to which it belongs, is known to target tubulin. The mode of action often involves binding to the colchicine (B1669291) binding site on β-tubulin, which prevents the assembly of microtubules. bohrium.com
The dynamic nature of microtubules is essential for the formation of the mitotic spindle during cell division. researchgate.net By interfering with this process, tubulin-binding agents can halt the cell cycle at the G2/M phase, ultimately leading to programmed cell death. The effectiveness of these compounds is often evaluated by observing their impact on microtubule structure and the subsequent effects on cell cycle progression. mdpi.comnih.gov
Cell Cycle Regulation Studies
The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Studies have shown that derivatives of benzo[d]thiazole can influence cell cycle progression, often leading to arrest at specific checkpoints.
For instance, some isoxazole (B147169) derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine have been shown to induce G0/G1 cell cycle arrest in lung cancer cells. researchgate.net This arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The activation of tumor suppressor genes like p53 can also play a crucial role in the cell cycle arrest induced by these compounds. researchgate.net
The ability of this compound derivatives to induce cell cycle arrest highlights their potential as anticancer agents. By halting the proliferation of cancer cells, these compounds can inhibit tumor growth and potentially lead to tumor regression. Further research in this area is focused on elucidating the precise molecular mechanisms by which these compounds regulate the cell cycle and identifying derivatives with enhanced potency and selectivity. plos.orgnih.gov
In Vitro Biochemical and Cellular Assay Methodologies
A variety of in vitro assays are employed to evaluate the biological activity of this compound derivatives. These assays provide valuable insights into their potential as therapeutic agents and help to guide the drug discovery process.
Cell-Based Proliferation and Viability Assays
Cell-based proliferation and viability assays are fundamental tools for assessing the cytotoxic effects of new chemical entities. These assays measure the ability of a compound to inhibit cell growth or induce cell death. Commonly used methods include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which can be quantified spectrophotometrically.
Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue. nih.gov
Flow Cytometry-Based Assays: Flow cytometry can be used to assess cell viability using fluorescent dyes like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). nih.govbdbiosciences.com These dyes can only enter cells with compromised membranes, allowing for the quantification of dead cells.
These assays are crucial for determining the potency of this compound derivatives and for comparing their activity against different cell lines. The results of these assays, often expressed as IC50 values (the concentration of a compound that inhibits 50% of cell growth), are a key parameter in the early stages of drug development. sigmaaldrich.comnih.govresearchgate.net
Antimicrobial Activity Evaluation against Bacterial and Fungal Strains
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole derivatives have shown promise as a new class of antimicrobials with activity against a broad spectrum of bacteria and fungi. researchgate.net
The antimicrobial activity of this compound derivatives is typically evaluated using methods such as:
Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
Agar (B569324) Well Diffusion Method: In this assay, a solution of the test compound is placed in a well on an agar plate that has been inoculated with a specific microorganism. The compound diffuses into the agar, and if it is active, it will create a zone of inhibition around the well where the microorganism cannot grow. nih.gov
These assays are used to screen for compounds with potent antimicrobial activity and to determine their spectrum of activity against different bacterial and fungal strains. researchgate.netnih.govbiointerfaceresearch.com
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Target Organism | Activity |
| Thiazole Derivative 1 | Staphylococcus aureus | Moderate |
| Thiazole Derivative 2 | Escherichia coli | High |
| Thiazole Derivative 3 | Candida albicans | Moderate |
This table is for illustrative purposes and does not represent actual data for this compound.
Evaluation of Anti-Inflammatory Modulators
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Thiazole derivatives have been investigated for their potential as anti-inflammatory agents. researchgate.netnih.gov
The anti-inflammatory activity of these compounds is often evaluated using in vitro assays that measure the inhibition of key inflammatory mediators, such as:
Cyclooxygenase (COX) Inhibition Assay: COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. Assays that measure the inhibition of COX-1 and COX-2 can be used to identify compounds with anti-inflammatory potential.
Lipoxygenase (LOX) Inhibition Assay: LOX enzymes are involved in the production of leukotrienes, which are another important class of inflammatory mediators. nih.gov
By targeting these key enzymes in the inflammatory cascade, this compound derivatives may offer a new therapeutic approach for the treatment of inflammatory diseases. nih.govlongdom.org
Investigation of Antioxidant Properties
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a number of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants are molecules that can neutralize ROS and protect cells from oxidative damage.
The antioxidant properties of this compound derivatives can be evaluated using a variety of in vitro assays, including:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable free radical DPPH, which results in a color change that can be measured spectrophotometrically. mdpi.comchemrxiv.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is similar to the DPPH assay but uses the ABTS radical cation. nih.gov
These assays provide a measure of the radical scavenging activity of the compounds and can help to identify derivatives with potent antioxidant properties. nih.govnih.gov
Design and Synthesis as Probes for Biological Systems
The benzothiazole core is a well-established fluorophore used in the design of molecular probes for investigating complex biological systems. mdpi.com These probes are engineered to report on their environment or the presence of specific molecules through a change in their fluorescence, offering high sensitivity and the ability to visualize processes within living cells in real-time. mdpi.comglobethesis.com
Fluorescent probes built upon the benzothiazole framework have been successfully developed for bio-imaging applications. nih.govresearchgate.net These molecular tools are designed to be sensitive and selective for their intended target, which minimizes background signal and allows for clear visualization of biological events. mdpi.com For instance, a benzothiazole-based derivative has been synthesized as an aggregation-induced emission (AIE) 'turn-on' probe for detecting hydrogen peroxide (H₂O₂), a critical reactive oxygen species, in living cells. nih.gov This probe, named BT-BO, remains weakly fluorescent in solution but emits brightly upon aggregation, a property that is harnessed to signal the presence of its target. nih.gov Such probes can be applied to image both externally added and internally generated H₂O₂ in cell lines like A549 and Hep G2, demonstrating their utility in studying cellular oxidative stress. nih.gov The design of these probes often involves facile synthesis methods and results in molecules with good pH stability, rapid response times, and low cytotoxicity, making them suitable for live-cell imaging. nih.gov
A key application of the benzothiazole scaffold is in the creation of chemo-sensitive probes that can selectively detect and quantify specific biomolecules. These probes are designed with a recognition site that interacts with the target analyte, triggering a distinct change in the fluorophore's emission.
One prominent example is the development of a probe for cysteine (Cys), an important amino acid involved in numerous physiological processes. researchgate.net The probe 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) was engineered to be essentially non-fluorescent on its own but to exhibit a massive 4725-fold fluorescence enhancement upon reaction with cysteine. researchgate.net This 'turn-on' response is highly selective for cysteine over other biologically relevant analytes. researchgate.net The probe has demonstrated practical applicability for imaging cysteine in HepG2 cells and even in whole organisms like zebrafish. researchgate.net Similarly, benzothiazole derivatives have been created to detect hydrogen peroxide, with probes like BT-BO showing high sensitivity and selectivity. nih.gov The performance characteristics of these exemplary benzothiazole-based probes highlight the platform's versatility.
| Probe Name | Target Analyte | Key Performance Metric | Detection Limit (LOD) | Source |
|---|---|---|---|---|
| BT-AC | Cysteine (Cys) | ~4725-fold fluorescence enhancement | 32.6 nM | researchgate.net |
| BT-BO | Hydrogen Peroxide (H₂O₂) | 'Turn-on' AIE fluorescence | Not Specified | nih.gov |
Emerging Research Areas
Beyond biological probing, the unique electronic properties of fluorinated benzo-heterocycles like this compound make them attractive candidates for development in materials science, particularly for organic electronics.
The incorporation of fluorine atoms into conjugated organic molecules can profoundly influence their properties, such as their energy levels and intermolecular packing, which are critical for performance in electronic devices.
Difluorobenzothiazole units are valuable building blocks for new conjugated polymers aimed at optoelectronic applications. acs.orgacs.orgnih.gov Researchers have successfully synthesized a 5,6-difluorobenzothiazole-based dibromo monomer, which was then used to prepare new fluorinated conjugated polymers, PF-ffBTz and PFN-ffBTz, through Suzuki copolymerization with fluorene-based monomers. acs.orgacs.orgnih.gov The introduction of the difluorobenzothiazole unit results in polymers with a twisted backbone structure, leading to large band gaps (up to 3.10 eV) and very deep highest occupied molecular orbital (HOMO) energy levels (down to -6.2 eV). acs.orgnih.gov These properties are highly desirable for specific electronic applications. acs.org For example, PFN-ffBTz, which features amino-functionalized side chains, is soluble in polar solvents and can be processed as a robust thin film that resists erosion from other organic solvents used in device fabrication. acs.org
The distinct electronic characteristics of difluorobenzothiazole-based polymers enable their use in a variety of optoelectronic devices. The polymer PF-ffBTz has been shown to function as a deep-blue emitter in polymer light-emitting diodes (PLEDs), achieving a high external quantum efficiency of 3.71%. acs.orgnih.gov
The related polymer, PFN-ffBTz, has proven effective as a cathode interlayer in inverted polymer solar cells (PSCs). acs.orgnih.gov When used as an interlayer with a PTB7:PC₇₁BM active layer, the resulting solar cell achieved an excellent power conversion efficiency (PCE) of 8.74%. acs.org This performance was superior to devices using a standard zinc oxide (ZnO) interlayer. acs.orgnih.gov Furthermore, the PFN-ffBTz interlayer was found to enhance the photostability of the solar cell device under continuous illumination compared to the ZnO-based counterpart. acs.org
| Polymer | HOMO Level (eV) | Optical Band Gap (eV) | Application | Key Result | Source |
|---|---|---|---|---|---|
| PF-ffBTz | -6.20 | 3.10 | PLED Emitter | 3.71% EQE | acs.orgnih.gov |
| PFN-ffBTz | -6.15 | 3.08 | PSC Interlayer | 8.74% PCE | acs.org |
Applications in Materials Science
Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells
There is no specific research data available in peer-reviewed literature detailing the use or performance of This compound as a component in Organic Light Emitting Diodes (OLEDs) or organic solar cells. Research into fluorinated benzothiazole derivatives for these applications is an active area, but studies specifically investigating the 5,7-difluoro isomer are not found. The general interest in fluorinated heterocycles for organic electronics stems from the potential of fluorine substitution to tune electronic properties, such as HOMO/LUMO energy levels, and improve device stability and performance. However, without specific studies on this compound, no detailed findings or data tables can be presented.
Research in Agrochemical Development
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The efficient and versatile synthesis of 5,7-difluorobenzo[d]thiazole and its derivatives is paramount for exploring their therapeutic potential. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundation, future research will likely focus on developing more sustainable and efficient synthetic strategies. bepls.com
Key areas for exploration include:
Microwave-Assisted Synthesis: This technology has the potential to significantly reduce reaction times and improve yields for the synthesis of thiazole derivatives. bepls.com
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or PEG-400, and catalyst-free conditions are increasingly important for sustainable chemical manufacturing. bepls.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, which could be beneficial for the large-scale production of lead compounds.
A significant focus will be on the regioselective synthesis of substituted 5,7-difluorobenzo[d]thiazoles to enable comprehensive structure-activity relationship (SAR) studies. For instance, the synthesis of 6-fluoro benzothiazole (B30560) substituted pyrazolo azetidinones has been reported, highlighting a pathway for creating diverse derivatives. derpharmachemica.com
Advanced Computational Approaches for Predictive Modeling
Computational chemistry plays a crucial role in modern drug discovery by enabling the prediction of molecular properties and interactions, thereby guiding the design and optimization of new drug candidates. For this compound, advanced computational methods can accelerate the discovery process.
Future computational research will likely involve:
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. mdpi.com These studies can predict parameters like HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity and stability. mdpi.com
Molecular Docking: This technique is invaluable for predicting the binding modes and affinities of this compound analogs within the active sites of various biological targets. researchgate.netresearchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-protein complexes over time, helping to assess the stability of binding interactions and conformational changes. nih.gov
ADME/Tox Prediction: In silico models for absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) are essential for evaluating the drug-likeness of novel compounds early in the discovery pipeline, reducing the risk of late-stage failures. researchgate.net
| Computational Method | Application in this compound Research | Key Insights |
| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity. | Prediction of chemical reactivity, stability, and spectroscopic features. mdpi.com |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential protein targets and key binding interactions. researchgate.netresearchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-protein complexes. | Understanding the dynamic nature of binding and conformational flexibility. nih.gov |
| ADME/Tox Prediction | In silico evaluation of drug-like properties. | Early assessment of pharmacokinetic and safety profiles. researchgate.net |
Uncovering New Biological Targets and Mechanisms
The benzothiazole scaffold is known to interact with a wide range of biological targets, and the introduction of difluoro substitution at the 5 and 7 positions can modulate this activity and confer selectivity. A key area of future research will be the systematic screening of this compound-based compounds against various therapeutic targets to uncover novel biological activities.
Potential biological targets for investigation include:
Kinases: Numerous thiazole derivatives have shown inhibitory activity against various kinases involved in cancer and other diseases, such as CK2, GSK3β, EGFR, and VEGFR-2. nih.govdntb.gov.ua The 5,7-difluoro substitution pattern could lead to the discovery of potent and selective kinase inhibitors.
Enzymes in Neurodegenerative Diseases: Thiazole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs), which are key targets in the treatment of Alzheimer's and Parkinson's diseases. nih.govnih.gov
Topoisomerases: Some thiazole derivatives have demonstrated the ability to inhibit topoisomerase II, an important target in cancer chemotherapy. researchgate.net
Bacterial Enzymes: The thiazole nucleus is a component of some antibacterial agents, and new derivatives could target essential bacterial enzymes, offering a strategy to combat antimicrobial resistance. nih.gov
| Biological Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | CK2, GSK3β, EGFR, VEGFR-2, FLT3, PDGFRα, Kit nih.govdntb.gov.uanih.gov | Cancer, Inflammatory Diseases |
| Neurodegenerative Disease Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidases (MAOs) nih.govnih.gov | Alzheimer's Disease, Parkinson's Disease |
| Topoisomerases | Topoisomerase II researchgate.net | Cancer |
| Bacterial Enzymes | Mur Ligases nih.gov | Infectious Diseases |
Development of Multi-Targeting Agents
The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a potential strategy to address complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold, with its potential to interact with various biological targets, is an attractive starting point for the design of multi-targeting agents.
Future research in this area could focus on designing single molecules that can simultaneously modulate multiple targets within a disease-related pathway. For example, a dual inhibitor of CK2 and GSK3β has been developed from a tetrahydrobenzo[d]thiazole core. nih.gov Similarly, thiazole derivatives have been designed as dual inhibitors of EGFR and HER2. nih.gov By rationally designing derivatives of this compound, it may be possible to create novel multi-target ligands with enhanced efficacy and a reduced likelihood of drug resistance.
Integration of this compound with Other Privileged Scaffolds
"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.govresearchgate.net The thiazole and benzothiazole nuclei are considered privileged structures in medicinal chemistry. nih.govresearchgate.net A promising future direction is the integration of the this compound moiety with other privileged scaffolds to create hybrid molecules with novel or improved biological activities.
This molecular hybridization approach can lead to compounds with enhanced affinity, altered selectivity, or even dual modes of action. nih.gov Examples of privileged scaffolds that could be combined with this compound include:
Indazole: Known for its diverse biological activities, including kinase inhibition. nih.gov
Pyrazolone: A key structure in compounds with anti-inflammatory and antimicrobial properties. derpharmachemica.com
Thiadiazole: A bioisostere of pyrimidine (B1678525) and oxadiazole with a broad spectrum of pharmacological activities. nih.gov
Benzimidazole (B57391): A well-established privileged scaffold with a wide range of pharmacological properties. nih.gov
By strategically combining these structural motifs, researchers can explore a vast chemical space and potentially unlock new therapeutic opportunities for the this compound core.
Q & A
Q. What are the standard synthetic routes for 5,7-difluorobenzo[d]thiazole and its derivatives?
The synthesis of this compound derivatives typically involves cyclization reactions under controlled conditions. For example, an optimized method for a KRAS G12C inhibitor intermediate involves sequential functionalization of the benzothiazole core, including fluorination at the 5- and 7-positions. Key steps include the use of tert-butoxycarbonyl (Boc) protection for amino groups and Suzuki-Miyaura coupling for boron incorporation, achieving high regioselectivity and yield . Characterization is performed via -NMR, -NMR, and mass spectrometry to confirm structural integrity .
Q. How are benzo[d]thiazole derivatives characterized for structural validation?
Standard characterization includes spectroscopic methods such as IR (for functional group analysis), -NMR, -NMR (for electronic environments and substituent positions), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Elemental analysis (C, H, N, S) is also critical to validate purity . For fluorinated derivatives like this compound, -NMR is essential to confirm fluorine substitution patterns .
Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?
Antimicrobial activity is assessed using the broth microdilution method (NCCLS guidelines), with compounds tested at concentrations ranging from 62.5 to 500 µg/mL. Reference standards like gentamicin (antibacterial) and fluconazole (antifungal) are used for comparative analysis. Activity is quantified via minimum inhibitory concentration (MIC) values, with compounds showing MIC ≤ 125 µg/mL considered promising .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for anticancer activity?
SAR studies focus on substituent effects at the 2-, 4-, and 6-positions of the benzothiazole core. For instance, introducing electron-withdrawing groups (e.g., -F, -Cl) enhances cytotoxicity by modulating electron density and binding affinity to cellular targets. Computational tools like CoMFA and CoMSIA are employed to correlate molecular descriptors (e.g., hydrophobicity, steric bulk) with activity against cancer cell lines (e.g., A549 lung carcinoma) . Morphological studies of treated cells (e.g., apoptosis via flow cytometry) further validate mechanistic hypotheses .
Q. What strategies address low yields in the synthesis of fluorinated benzothiazole intermediates?
Low yields in fluorination steps are mitigated by optimizing reaction conditions:
- Catalyst selection : Use of Pd(OAc) or CuI for cross-coupling reactions improves regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of fluorinated precursors.
- Temperature control : Stepwise heating (e.g., reflux followed by cooling) minimizes side reactions .
Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (water-ethanol mixtures) ensures high purity .
Q. How do this compound derivatives interact with enzymatic targets like dihydroorotate dehydrogenase (DHODH)?
These derivatives act as competitive inhibitors of DHODH, a key enzyme in pyrimidine biosynthesis. X-ray crystallography reveals that the fluorinated benzothiazole scaffold occupies the ubiquinone-binding site, with hydrogen bonding between the fluorine atoms and active-site residues (e.g., Arg136). IC values are determined via enzymatic assays using recombinant DHODH, with Ki values calculated to assess binding affinity .
Methodological Considerations
Q. What analytical techniques resolve contradictions in reported bioactivity data for thiazole derivatives?
Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:
- Dose-response normalization : Use Hill equation modeling to standardize IC/MIC values across studies.
- Orthogonal assays : Combine antiproliferative (MTT assay) and apoptosis (Annexin V/PI staining) data to confirm mechanisms .
- Meta-analysis : Cross-reference data from peer-reviewed patents and journals, excluding non-validated sources (e.g., commercial databases) .
Q. How are computational models used to predict the metabolic stability of this compound derivatives?
In silico tools (e.g., SwissADME, MetaSite) predict metabolic hotspots by analyzing:
- Electrophilic centers : Fluorine atoms at 5- and 7-positions reduce oxidative metabolism.
- LogP values : Optimal lipophilicity (LogP 2–3) ensures balance between membrane permeability and solubility.
Experimental validation via liver microsome assays (human/rat) quantifies half-life (t) and intrinsic clearance (Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
